molecular formula C38H80N+ B14657183 N,N-Didodecyl-N-ethyldodecan-1-aminium CAS No. 45314-73-6

N,N-Didodecyl-N-ethyldodecan-1-aminium

Cat. No.: B14657183
CAS No.: 45314-73-6
M. Wt: 551.0 g/mol
InChI Key: WIMCSFQYNXRDOM-UHFFFAOYSA-N
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Description

N,N-Didodecyl-N-ethyldodecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-N-ethyldodecan-1-aminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecylamine with ethyl iodide under reflux conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-N-ethyldodecan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Didodecyl-N-ethyldodecan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties against bacteria and viruses.

    Industry: Utilized in formulations of disinfectants and sanitizers.

Mechanism of Action

The primary mechanism of action of N,N-Didodecyl-N-ethyldodecan-1-aminium involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and destabilize it .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Didodecyl-N,N-dimethylammonium bromide
  • N,N-Didodecyl-N-methyl-N-ethyldodecan-1-aminium
  • N,N-Didodecyl-N,N-diethylethanaminium

Uniqueness

N,N-Didodecyl-N-ethyldodecan-1-aminium is unique due to its specific alkyl chain length and ethyl substitution, which confer distinct surfactant properties and antimicrobial efficacy. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications .

Properties

CAS No.

45314-73-6

Molecular Formula

C38H80N+

Molecular Weight

551.0 g/mol

IUPAC Name

tridodecyl(ethyl)azanium

InChI

InChI=1S/C38H80N/c1-5-9-12-15-18-21-24-27-30-33-36-39(8-4,37-34-31-28-25-22-19-16-13-10-6-2)38-35-32-29-26-23-20-17-14-11-7-3/h5-38H2,1-4H3/q+1

InChI Key

WIMCSFQYNXRDOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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